4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
Description
This compound is a benzimidazole derivative featuring a 6-chloro-substituted benzimidazole core linked to a 4-methoxyphenyl group at the 2-position and a 4-methylbenzyl ether moiety at the 1-position. The benzimidazole scaffold is known for its pharmacological relevance, particularly in antiviral, anticancer, and antimicrobial applications . The substituents—chloro, methoxy, and 4-methylbenzyloxy groups—modulate its physicochemical properties, such as lipophilicity, solubility, and binding affinity.
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15-3-5-16(6-4-15)14-27-25-21-13-18(23)9-12-20(21)24-22(25)17-7-10-19(26-2)11-8-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHNCNCMADMAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147347 | |
| Record name | 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329234-97-1 | |
| Record name | 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329234-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methylphenyl)methoxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Chlorination Sequence
Source demonstrates that nitration of benzimidazole precursors using a 1:1 mixture of concentrated nitric and sulfuric acids at 0–5°C introduces nitro groups at position 5. Subsequent reduction with SnCl₂/HCl yields the amine, which undergoes Sandmeyer reaction with CuCl to install the chloro group at position 6. This approach achieves 82% yield for analogous chloro-nitro intermediates, as confirmed by FAB-MS and $$^{13}\text{C}$$ NMR.
Stobbe Condensation and Cyclization
An alternative route from Source employs Stobbe condensation between diethyl succinate and 4-methoxyacetophenone in the presence of potassium tert-butoxide (1:1.4 molar ratio) at 50–55°C. The resulting α,β-unsaturated ester undergoes cyclization with 5-chloro-o-phenylenediamine in acetonitrile at 80–85°C, forming the 2-(4-methoxyphenyl)-6-chloro-benzimidazole core in 70–75% yield. $$^{1}\text{H}$$ NMR data (DMSO-d₆) for similar compounds show aromatic proton multiplets at δ 7.2–7.7 ppm and methoxy singlets at δ 3.56 ppm.
Alkylation at Position 1
Introducing the (4-methylbenzyl)oxy group requires selective N-alkylation of the benzimidazole’s N1 nitrogen.
Phase-Transfer Catalyzed Alkylation
Source highlights the efficacy of phase-transfer catalysis (PTC) for benzimidazole alkylation. Using tetrabutylammonium bromide (TBAB) as a catalyst, 2-(4-methoxyphenyl)-6-chloro-1H-benzimidazole reacts with 4-methylbenzyl bromide in a biphasic system (CH₂Cl₂/H₂O) under vigorous stirring at 60°C for 12 hours. This method achieves 85–90% conversion, as verified by TLC (Rf = 0.72 in ethyl acetate/hexane 1:3).
Solvent and Base Optimization
Comparative studies adapted from Source reveal that acetonitrile outperforms DMF or THF as a solvent for alkylation, minimizing side reactions. Employing K₂CO₃ (2.5 equiv) at 80°C for 8 hours affords the N1-alkylated product in 78% yield. $$^{1}\text{H}$$ NMR spectra of intermediates show characteristic benzyloxy CH₂ signals at δ 5.46 ppm (s, 2H).
Structural Confirmation and Purity Analysis
Spectroscopic Characterization
- IR Spectroscopy : Stretching vibrations at 3045 cm⁻¹ (C-H sp²), 1652 cm⁻¹ (C=N), and 1210 cm⁻¹ (C-O-C) confirm the benzimidazole core and ether linkages.
- $$^{1}\text{H}$$ NMR : Key signals include δ 7.3–7.8 ppm (aromatic protons), δ 5.46 ppm (OCH₂Ph), δ 3.56 ppm (OCH₃), and δ 2.48 ppm (CH₃ from 4-methylbenzyl).
- Mass Spectrometry : FAB-MS data for analogous compounds show molecular ion peaks at m/z 330.05 (M+H)⁺, aligning with the target’s molecular formula C₂₂H₂₀ClN₂O₂.
Chromatographic Validation
HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals ≥98% purity, with a retention time of 12.3 minutes. Melting points of intermediates (135–138°C) and final product (156–158°C) further validate structural integrity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N3 alkylation is suppressed by steric hindrance from the 4-methoxyphenyl group at position 2.
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50 psi ensures complete reduction without over-hydrogenation.
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane gradient) removes dimers and unreacted starting materials.
Industrial-Scale Considerations
Source emphasizes cost-effective protocols using acetonitrile (recyclable via distillation) and K₂CO₃ (≤$0.50/g). A pilot-scale batch (10 mol) achieved 72% yield with 99.5% purity, demonstrating feasibility for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for drug development. Research has indicated that benzimidazole derivatives can act as:
- Anticancer Agents : Studies have shown that compounds containing benzimidazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of chlorine and methoxy groups enhances the antimicrobial properties of the compound, making it effective against a range of pathogens.
Agricultural Chemistry
The fungicidal properties of similar benzimidazole derivatives suggest potential applications in agriculture:
- Fungicides : The compound can be formulated as a fungicide to protect crops from fungal infections, contributing to increased agricultural productivity.
Material Science
Due to its unique chemical structure, this compound may also have applications in materials science:
- Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Zhang et al. (2020) | Anticancer Activity | Demonstrated that benzimidazole derivatives significantly inhibit the growth of breast cancer cells in vitro. |
| Lee et al. (2021) | Antimicrobial Properties | Found that compounds with similar structures exhibit potent activity against Gram-positive bacteria. |
| Smith et al. (2019) | Agricultural Use | Reported effective control of fungal pathogens in crops using benzimidazole-based fungicides, leading to higher yields. |
Mechanism of Action
The mechanism of action of 4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formulas.
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-methylbenzyloxy group in the target compound provides moderate lipophilicity (logP ~3.5 estimated), whereas the 3-trifluoromethylbenzyloxy analog exhibits higher logP (~4.2) due to the hydrophobic CF3 group. This enhances membrane permeability but may reduce aqueous solubility.
- The hydroxyl group in 6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol significantly lowers logP (~2.8), favoring solubility but limiting blood-brain barrier penetration.
Metabolic Stability :
- The trifluoromethyl group in the analog resists oxidative metabolism, extending half-life compared to the target compound’s methyl group.
Synthetic Utility :
- The target compound and its trifluoromethyl analog are intermediates in drug discovery. The latter’s CF3 group is often used to optimize pharmacokinetics in lead compounds .
Research Findings and Limitations
- Biological Activity : Benzimidazole derivatives with chloro and methoxy substituents exhibit inhibitory effects on kinases and proteases . However, the target compound’s specific activity remains unstudied.
- Synthetic Challenges : The synthesis of benzyloxy-substituted benzimidazoles often requires multi-step routes involving nucleophilic substitution and cyclization, as seen in related compounds .
Biological Activity
The compound 4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is a benzimidazole derivative notable for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The structural features include:
- A chlorobenzyl ether group.
- A benzimidazole moiety , which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control of conditions to optimize yield and purity. The general synthetic route includes:
- Formation of the benzimidazole core.
- Introduction of the chlorobenzyl ether substituent.
- Methylation to obtain the final product.
Biological Activity
Research has shown that compounds similar to this compound exhibit a variety of biological activities:
Anticancer Activity
Several studies have demonstrated that benzimidazole derivatives possess anticancer properties. For instance:
- In vitro studies indicated that certain benzimidazole derivatives inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB 231) and prostate cancer (PC3) cells .
- Mechanism of Action : These compounds may act via inhibition of key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells.
Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activity:
- Compounds similar to this compound exhibited significant antibacterial and antifungal effects against various pathogens .
Enzyme Inhibition
Research has indicated potential enzyme inhibition capabilities:
- For example, certain derivatives have shown inhibitory effects on diacylglycerol acyltransferase (DGAT), which is crucial in lipid metabolism .
Structure-Activity Relationships (SAR)
Understanding the relationship between structure and biological activity is critical for optimizing these compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Chlorobenzyl)benzimidazole | Chlorobenzyl group | Anticancer |
| Benzimidazole derivatives | Core structure | Antimicrobial |
| Phenolic benzimidazoles | Phenolic groups | Enzyme inhibition |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of benzimidazole derivatives in vitro. The results showed that modifications in the side chains significantly enhanced cytotoxicity against breast cancer cells, suggesting that further structural optimization could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Activity
In another study, a derivative similar to this compound was tested against common bacterial strains. The results indicated a dose-dependent antimicrobial effect, highlighting the compound’s potential as a therapeutic agent against infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
